[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol
Description
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol (CAS: 325685-75-4) is a pyrimidine derivative with a hydroxymethyl (-CH2OH) group at position 4 and a 4-chlorophenyl substituent at position 6 of the pyrimidine ring. Its molecular formula is C11H9ClN2O, and it has a molecular weight of 220.658 g/mol . This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry, where pyrimidine derivatives are often explored for pharmacological activities such as anti-inflammatory, antimicrobial, or kinase-inhibitory properties.
Properties
CAS No. |
138222-16-9 |
|---|---|
Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)11-5-10(6-15)13-7-14-11/h1-5,7,15H,6H2 |
InChI Key |
XTHBEPOGBASANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC(=C2)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 6-(4-chlorophenyl)pyrimidin-4-yl aldehyde or 6-(4-chlorophenyl)pyrimidin-4-yl carboxylic acid.
Scientific Research Applications
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Tris(4-Chlorophenyl)methanol (TCPMOH)
- Structure: TCPMOH features a central methanol group attached to three 4-chlorophenyl rings, forming a triphenylmethanol core.
- Molecular Formula : C19H13Cl3O (vs. C11H9ClN2O for the target compound).
- Key Differences: Unlike [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol, TCPMOH lacks a pyrimidine ring and instead has a bulkier, branched structure.
2.2. 4-(2-Amino-6-(2-(4-Chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (Compound 36)
- Structure: Combines a pyrimidine ring (with amino and 4-chlorophenyl-indole substituents) and a phenol group.
- Molecular Formula : C23H16ClN5O (more complex than the target compound).
- Key Differences: The indole-phenol extension enhances structural complexity and bioactivity.
- Biological Activity :
2.3. 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
- Structure : Contains a pyrimidine ring with sulfanyl (-SH) groups at positions 2 and 4, and a 4-chlorophenylsulfanyl-methyl substituent.
- Molecular Formula : C11H9ClN2OS2 (includes sulfur atoms absent in the target compound).
- Key Differences : Sulfur substitutions increase molecular weight (284.78 g/mol ) and alter reactivity (e.g., thiol-mediated interactions) .
- Potential Applications: Sulfur-containing pyrimidines are often explored for antiviral or anticancer properties, suggesting divergent applications compared to the hydroxyl-focused target compound.
2.4. [6-(4-Chlorophenyl)pyridin-3-yl]methanol
- Structure : Replaces the pyrimidine ring with a pyridine ring, retaining the 4-chlorophenyl and hydroxymethyl groups.
- Molecular Formula: C12H10ClNO (slightly larger due to pyridine’s six-membered ring vs. pyrimidine’s five-membered ring).
- Physicochemical Properties :
- Implications : Pyridine vs. pyrimidine cores influence electronic properties and bioavailability.
Research Implications and Gaps
- Therapeutic Potential: The target compound’s pyrimidine-methanol structure aligns with bioactive analogs (e.g., Compound 36), suggesting unexplored anti-inflammatory or kinase-inhibitory applications.
- Environmental Concerns: TCPMOH’s endocrine-disrupting effects underscore the need for ecological safety studies on chlorophenyl-containing compounds, including this compound.
- Synthetic Flexibility: and highlight methods to modify pyrimidine scaffolds (e.g., methanone derivatives), offering routes to enhance the target compound’s bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
